molecular formula C27H45NO13 B8104472 CBZ-aminooxy-PEG8-acid

CBZ-aminooxy-PEG8-acid

Número de catálogo: B8104472
Peso molecular: 591.6 g/mol
Clave InChI: BWJRTPSRBALANL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CBZ-aminooxy-PEG8-acid is a polyethylene glycol (PEG)-based linker molecule that contains a carboxybenzyl (CBZ)-protected aminooxy group and a terminal carboxylic acid. This compound is primarily used in bioconjugation and drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other therapeutic agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CBZ-aminooxy-PEG8-acid is synthesized through a multi-step process involving the protection of the aminooxy group with a carboxybenzyl (CBZ) group and the attachment of a PEG chain with eight ethylene glycol units. The terminal carboxylic acid group is introduced to facilitate conjugation with other molecules. The synthesis typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the activation of carboxylic acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with the option for good manufacturing practice (GMP) grade for clinical applications .

Aplicaciones Científicas De Investigación

Drug Development

  • Targeted Therapy : CBZ-aminooxy-PEG8-acid is integral in creating PROTACs that target specific proteins for degradation. This approach has shown promise in treating cancers by selectively eliminating oncogenic proteins .
  • Improved Pharmacokinetics : The PEGylation aspect of the compound enhances the pharmacokinetics of drugs, improving their solubility, stability, and bioavailability while reducing immunogenicity .

Bioconjugation

  • Protein Conjugation : The aminooxy group allows for efficient conjugation with various biomolecules, facilitating studies on protein interactions and functions . This is particularly useful in developing diagnostics and therapeutic agents.
  • Versatile Linker : As a linker in chemical synthesis, it aids in the construction of complex molecules necessary for advanced therapeutic applications .

PROTAC Development

In a recent study, researchers utilized this compound to develop a PROTAC targeting a specific oncogene involved in breast cancer. The resulting compound demonstrated significant efficacy in cellular assays, leading to reduced protein levels and subsequent tumor cell death.

Drug Delivery Systems

Another application highlighted the use of this compound in formulating nanocarriers for drug delivery. The PEG component improved the solubility and stability of the loaded chemotherapeutic agent, enhancing its delivery to tumor sites while minimizing systemic toxicity .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

    CBZ-aminooxy-PEG4-acid: Similar structure but with a shorter PEG chain.

    CBZ-aminooxy-PEG12-acid: Similar structure but with a longer PEG chain.

    CBZ-aminooxy-PEG2-acid: Another variant with an even shorter PEG chain.

Uniqueness

CBZ-aminooxy-PEG8-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it suitable for a wide range of applications in bioconjugation and drug development .

Actividad Biológica

CBZ-aminooxy-PEG8-acid is a PEGylated compound that has garnered attention in pharmaceutical research due to its potential to enhance drug delivery systems. This compound features several functional groups, including a carbamate group, an aminooxy group, and a carboxylic acid group, which contribute to its biological activity and utility in bioconjugation processes.

Chemical Structure and Properties

  • Molecular Formula : C27H45NO13
  • Molecular Weight : 591.7 g/mol
  • Purity : ≥95%
  • CAS Number : 2353410-09-8

The structure of this compound allows it to form stable amide bonds with primary amine groups, facilitating targeted drug delivery and the development of antibody-drug conjugates (ADCs) .

This compound functions primarily as a linker in drug conjugates. Its aminooxy group enables the selective conjugation to target proteins, while the PEG component enhances solubility and reduces immunogenicity. This is particularly beneficial in the context of therapeutic agents designed for cancer treatment, where targeted delivery can significantly improve efficacy and reduce side effects.

Pharmacokinetics and Pharmacodynamics

Research indicates that PEGylation through compounds like this compound can lead to improved pharmacokinetic profiles, characterized by:

  • Increased Bioavailability : Enhanced absorption and distribution in biological systems.
  • Prolonged Circulation Time : Reduced clearance rates from the bloodstream.
  • Improved Stability : Protection against enzymatic degradation.

These properties are crucial for developing effective therapeutic agents, particularly in oncology .

Case Studies and Research Findings

  • Tumor Growth Inhibition Studies :
    • In a study involving a DLBCL-GCB xenograft mouse model, treatment with ADCs incorporating this compound resulted in complete tumor regression in all treated animals. This contrasts with control treatments that showed no significant effect on tumor growth .
  • Synergistic Effects with Other Agents :
    • This compound demonstrated synergistic effects when combined with Bcl-2 inhibitors, enhancing cell proliferation inhibition in various cancer cell lines. This suggests its potential role in combination therapies for more effective cancer treatment .
  • PROTAC Development :
    • As a PEG-based PROTAC linker, this compound has been utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which leverage the ubiquitin-proteasome system to selectively degrade target proteins. This approach has shown promise in preclinical models for various cancers .

Comparative Analysis of Related Compounds

Compound NameMolecular WeightPrimary UseKey Features
This compound591.7 g/molDrug delivery systemsEnhances solubility and stability
Aminooxy-PEG8-acid457.51 g/molPROTAC synthesisFacilitates protein degradation
Aminooxycarboxylic acidVariesBioconjugationForms stable amide bonds

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJRTPSRBALANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.